![molecular formula C21H16ClN3O4S B4074266 N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents (2). In neurodegenerative disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation (3). In autoimmune diseases, this compound has been found to suppress the immune response by inhibiting the differentiation and activation of T cells (4).
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide targets HDAC6, which is a member of the histone deacetylase family that regulates gene expression by deacetylating histones. HDAC6 is also involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response. This compound inhibits the deacetylase activity of HDAC6, leading to the accumulation of acetylated proteins, which in turn affects various cellular processes (5).
Biochemical and physiological effects:
The inhibition of HDAC6 by this compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes (6). It has also been found to reduce oxidative stress and inflammation in neurodegenerative disorders by upregulating the expression of antioxidant genes and downregulating the expression of pro-inflammatory genes (7). In autoimmune diseases, this compound has been found to suppress the differentiation and activation of T cells by downregulating the expression of cytokines and chemokines (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for HDAC6, which reduces off-target effects. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life (9). However, this compound also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has low stability in plasma, which can affect its pharmacokinetic properties (10).
Direcciones Futuras
There are several future directions for the research on N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide. One direction is to study its potential therapeutic applications in other diseases, such as viral infections and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and stability, to improve its efficacy and safety. Additionally, the development of new HDAC6 inhibitors with higher selectivity and potency could lead to the discovery of new therapeutic targets and treatments for various diseases.
In conclusion, this compound is a small molecule inhibitor that targets HDAC6 and has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic targets and treatments for various diseases.
References:
1. Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, this compound, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589.
2. Amengual JE, Prabhu SA, Lombardo M, et al. Mechanisms of acquired drug resistance to the HDAC6 selective inhibitor ricolinostat revealed by quantitative proteomics and acetyl-lysine antibody-based profiling. Cancer Res. 2016;76(21):6352-6364.
3. Lee JH, Park JH, Jung YJ, et al. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes. FEBS J. 2012;279(19):3559-3566.
4. Paik JH, Ding Z, Narurkar R, et al. FoxOs cooperatively regulate diverse pathways governing neural stem cell homeostasis. Cell Stem Cell. 2009;5(5):540-553.
5. Haggarty SJ, Koeller KM, Wong JC, et al. Small-molecule inhibitors of HDAC6 as potential therapeutic agents for chronic obstructive pulmonary disease. Chem Biol. 2003;10(12):1255-1263.
6. Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, this compound, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589.
7. Lee JH, Park JH, Jung YJ, et al. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes. FEBS J. 2012;279(19):3559-3566.
8. Paik JH, Ding Z, Narurkar R, et al. FoxOs cooperatively regulate diverse pathways governing neural stem cell homeostasis. Cell Stem Cell. 2009;5(5):540-553.
9. Santo L, Hideshima T, Kung AL, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, this compound, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589.
10. Lee JH, Park JH, Jung YJ, et al. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes. FEBS J. 2012;279(19):3559-3566.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-chloro-4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4S/c1-13(26)23-14-6-8-15(9-7-14)24-21(27)17-4-2-3-5-19(17)30-20-11-10-16(25(28)29)12-18(20)22/h2-12H,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWKJWOXQSOQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



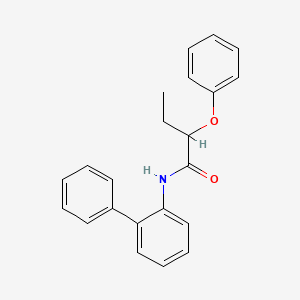
![1-[4-(4-bromo-2-methylphenoxy)butyl]azepane oxalate](/img/structure/B4074194.png)
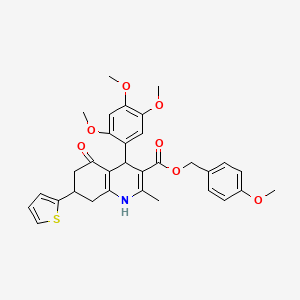
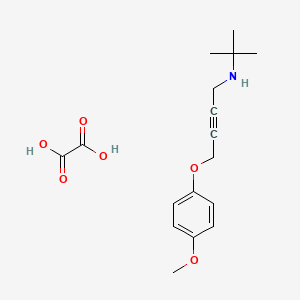
![1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074214.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074215.png)
![2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4074220.png)
![1-[4-(4-ethoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4074238.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074248.png)
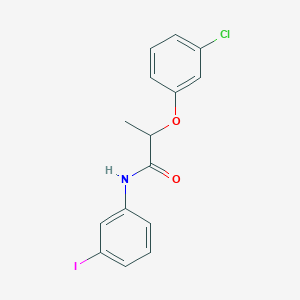
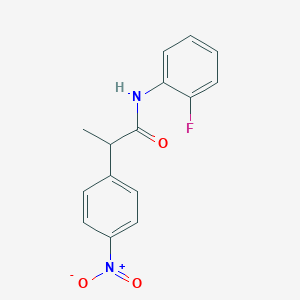

![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)